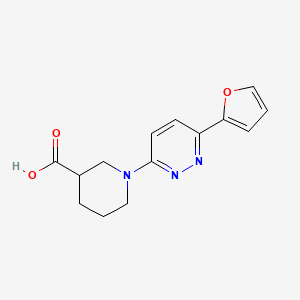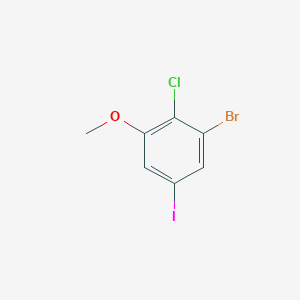![molecular formula C14H11N3 B2488870 2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile CAS No. 127667-29-2](/img/structure/B2488870.png)
2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile is a heterocyclic organic compound with the molecular formula C14H11N3.
科学的研究の応用
2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
化学反応の分析
Types of Reactions
2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarbonitrile derivatives.
作用機序
The mechanism of action of 2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-Methyl-1H-pyrrol-2-yl)methylbenzonitrile
Uniqueness
2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyano and pyrrole groups contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-[cyano-(1-methylpyrrol-2-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-17-8-4-7-14(17)13(10-16)12-6-3-2-5-11(12)9-15/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHARWMUZXTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2488788.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2488792.png)
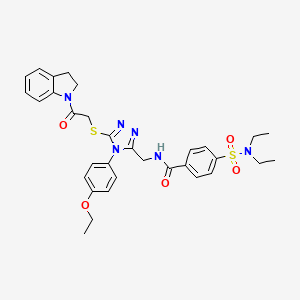
![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)
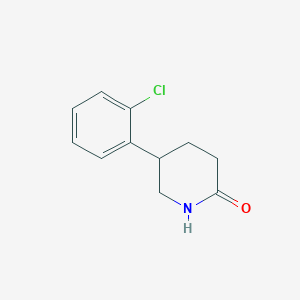
![2-(1H-1,3-benzodiazol-1-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide](/img/structure/B2488796.png)
![1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide](/img/structure/B2488798.png)

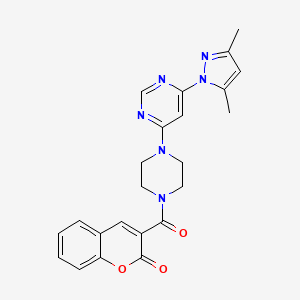
![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)
